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Compound of Interest

2-(2-Carboxyethyl)thio-4,6-
Compound Name:
dimethylpyrimidine

Cat. No.: B1361289

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Carboxyethyl)thio-4,6-
dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical
properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine (CAS No. 247225-29-2).
Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug
development, serving as the core structure for numerous therapeutic agents.[1][2]
Understanding the fundamental physicochemical characteristics of novel pyrimidine derivatives
IS a critical prerequisite for any research and development endeavor, directly influencing factors
such as bioavailability, formulation, and mechanism of action. This document details the
molecular structure, a probable synthetic route, and offers both established data and validated
experimental protocols for determining key properties including pKa, lipophilicity (logP/logD),
and aqueous solubility. The insights provided herein are intended to equip researchers,
chemists, and drug development professionals with the foundational knowledge required to
effectively utilize this compound in their scientific investigations.

Molecular Identity and Synthesis

The initial step in characterizing any compound is to establish its precise molecular identity and
a reliable method for its synthesis.
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Molecular Structure and Identifiers

o Chemical Name: 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine
e CAS Number: 247225-29-2[3][4]

e Molecular Formula: CoH12N202S[3][4]

e Molecular Weight: 212.27 g/mol [3][4]

o General Hazard: Classified as an irritant. Standard laboratory precautions, including the use
of personal protective equipment, are advised.[3]

Proposed Synthetic Pathway

The synthesis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine can be logically achieved
via a two-step process, beginning with a classic condensation reaction followed by a
nucleophilic substitution. This approach is well-established for creating 2-thio-substituted
pyrimidines.[5][6]

Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine This intermediate is formed through
the cyclocondensation of acetylacetone with thiourea. The B-dicarbonyl nature of acetylacetone
provides the C-C-C backbone that reacts with the N-C-N unit of thiourea to form the
heterocyclic pyrimidine ring.[6]

Step 2: S-alkylation to Yield the Final Product The thiol group of the intermediate is a potent
nucleophile. It can be alkylated using a suitable three-carbon electrophile, such as 3-
bromopropanoic acid, in the presence of a base. The base deprotonates the thiol, forming a
more reactive thiolate anion, which then attacks the electrophilic carbon of the alkyl halide,
displacing the bromide and forming the final thioether linkage. The synthesis of similar S-
substituted derivatives has been reported, validating this approach.[7]
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Step 1: Cyclocondensation
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Click to download full resolution via product page
Caption: Proposed two-step synthesis of the title compound.

Core Physicochemical Properties

The following sections detail key physicochemical parameters. Where experimental data is
unavailable, robust, field-proven protocols are provided.

Physical State and Thermal Properties

Property Value Significance

White to off-white crystalline Provides a baseline for identity
Appearance . .

solid and purity assessment.

A sharp melting range is a

Melting Point 219-221 °CJ3] ] o ) ]
primary indicator of high purity.
Useful for formulation,

Density 1.26 g/cm3[3] processing, and packaging

calculations.
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Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter
for any potential drug candidate. It dictates the compound's ionization state across a range of
pH values, directly impacting solubility, membrane permeability, and interactions with biological
targets.[8]

Theoretical Insight: 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is an amphoteric
molecule, meaning it possesses both acidic and basic functional groups.

e Acidic Group: The carboxylic acid (-COOH) is expected to have a pKa (pKai) in the range of
4.0 - 5.0, typical for aliphatic carboxylic acids.

» Basic Group: The pyrimidine ring contains two nitrogen atoms. While pyrimidine itself is a
weak base (pKa of the protonated form is ~1.23), the electron-donating methyl groups may
slightly increase its basicity.[5] This pKa (pKaz) will represent the dissociation of the
protonated pyrimidine ring.

Cationic Form

(Fully Protonated)

pH > pKaz (~1-2)

Zwitterionic Form
(Neutral)

pH > pKa (~4-5)

Anionic Form

(Fully Deprotonated)

Click to download full resolution via product page
Caption: Predominant ionization states as a function of pH.

Experimental Protocol: Determination of pKa by Potentiometric Titration This method provides
a reliable, direct measurement of a compound's pKa values.[9]
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 Principle: A solution of the compound is titrated with a standardized strong acid or base while
the pH is continuously monitored. The pKa is determined from the midpoint of the buffer

regions on the resulting titration curve.
o Methodology:

o Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known
volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) to

ensure solubility.

o Titration for pKai1 (Acidic): Begin titrating the solution with a standardized strong base
(e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition. The
pKau is the pH at the half-equivalence point.

o Titration for pKaz (Basic): In a separate experiment, dissolve the compound and titrate with
a standardized strong acid (e.g., 0.1 M HCI). The pKaz corresponds to the pH at the half-
equivalence point for the protonation of the pyrimidine nitrogen.

o Data Analysis: Plot pH versus the volume of titrant added. The pKa values are identified as
the pH at the center of the flattest regions of the curve (buffer regions), which correspond
to 50% neutralization of the respective functional group.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment
versus an aqueous (polar) one. It is a key determinant of absorption, distribution, metabolism,
and excretion (ADME) properties.[10]

 logP: The patrtition coefficient for the neutral species of the molecule.

» logD: The distribution coefficient at a specific pH, which accounts for all ionization states of
the molecule. For an ionizable compound like this, logD is the more physiologically relevant

parameter.[11]

Experimental Protocol: Shake-Flask Method for logD7.4 Determination The "shake-flask"
method is the gold-standard for logP/logD measurement.[12]
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e Principle: The compound is partitioned between two immiscible phases, typically n-octanol
and an aqueous buffer. The concentrations in each phase are measured to calculate the
distribution coefficient.

o Methodology:

o System Preparation: Prepare a phosphate buffer at pH 7.4 to mimic physiological
conditions. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by
mixing them vigorously and allowing the layers to separate. This prevents volume changes
during the experiment.

o Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous
buffer. Add an equal volume of pre-saturated n-octanol.

o Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant
temperature to ensure equilibrium is reached.

o Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and
aqueous layers.

o Quantification: Carefully remove an aliquot from each phase. Determine the concentration
of the compound in each layer using a suitable analytical method, such as UV-Vis
spectroscopy or HPLC.

o Calculation: Calculate logD~.4 using the formula: logD7.4 = logio ( [Concentration in
Octanol] / [Concentration in Aqueous] )

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent. Poor
agueous solubility is a major hurdle in drug development, affecting absorption and requiring
complex formulations.

Theoretical Insight: The molecule's solubility is expected to be highly pH-dependent.

« In neutral water: Solubility is likely to be low due to the relatively non-polar pyrimidine ring
and thioether linkage.
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« In acidic solution (e.g., 5% HCI): Solubility may increase slightly due to the protonation of the
basic pyrimidine nitrogen, forming a more soluble salt.[13]

 In basic solution (e.g., 5% NaOH, 5% NaHCO:s): Solubility is expected to be significantly
higher. The carboxylic acid will be deprotonated to form a carboxylate salt, which is much
more polar and water-soluble.[14][15] The observation of effervescence (COz bubbles) upon
addition to NaHCO:s is a definitive test for the presence of a carboxylic acid.[13][15]

Experimental Protocol: Qualitative Solubility Classification This workflow systematically
classifies the compound's solubility based on its acid-base properties.[15][16]

Add Compound to Water

If Insoluble

Soluble in 5% NaOH?

Soluble in 5% NaHCO3?
(Observe for effervescence)

Soluble in 5% HCI?

Click to download full resolution via product page
Caption: Decision workflow for solubility classification.

» Methodology:
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o Water: Add ~10-20 mg of the compound to 1 mL of deionized water in a test tube. Agitate
and observe.

o 5% NaOH: If insoluble in water, add the compound to 1 mL of 5% NaOH solution. Agitate
and observe. Solubility indicates an acidic functional group.[15]

o 5% NaHCOs: If soluble in NaOH, repeat the test with 5% NaHCOs solution. Solubility
and/or effervescence confirms a relatively strong acid, such as a carboxylic acid.[13][15]

o 5% HCI: If insoluble in water and NaOH, test solubility in 1 mL of 5% HCI. Solubility
indicates a basic functional group.[13]

Potential Applications and Conclusion

The physicochemical profile of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine—possessing
both hydrogen bond donors/acceptors and tunable lipophilicity—makes it an intriguing scaffold.
The broader class of 2-thio-pyrimidines is known to exhibit a wide spectrum of biological
activities, including anticancer, antiviral, and antimicrobial effects.[17][18][19][20] Furthermore,
closely related S-substituted 4,6-dimethylpyrimidine-2-thiols have demonstrated plant growth-
stimulating properties, opening a potential avenue in agrochemical research.[7]

In conclusion, this guide establishes 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine as an
amphoteric, crystalline solid with a high melting point indicative of good stability and purity. Its
key physicochemical properties—pKa, logD, and solubility—are shown to be intrinsically linked
to pH, a critical consideration for its handling and application. The experimental protocols
detailed herein provide a robust framework for researchers to fully characterize this compound,
enabling its rational use in drug discovery, medicinal chemistry, and other scientific fields.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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